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This technical support center provides troubleshooting guidance and answers to frequently

asked questions concerning the removal of DNA templates following in vitro transcription (IVT).

Residual DNA template can interfere with downstream applications, leading to inaccurate

quantification and false-positive results.[1][2]

Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove the DNA template after in vitro transcription?

A1: Residual DNA template can act as a template in downstream applications such as RT-

qPCR, leading to an overestimation of RNA quantity and false-positive signals.[1] For

applications like RNA sequencing, contaminating DNA can lead to biased results.[3] Therefore,

complete removal of the DNA template is critical for the accuracy and reliability of subsequent

experiments.[4]

Q2: What is the most common method for DNA template removal?

A2: The most widely used method is treatment with DNase I, an endonuclease that degrades

both single- and double-stranded DNA.[5][6][7] RNase-free DNase I is essential to maintain the

integrity of the synthesized RNA.[5]

Q3: Are there alternatives to DNase I treatment?

A3: Yes, several alternatives exist. These include:
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Lithium Chloride (LiCl) Precipitation: This method selectively precipitates RNA, leaving DNA

and free nucleotides in the supernatant.[6] It can also be used to remove DNase I without

heat inactivation.[6]

Chromatography: Methods like oligo(dT) affinity chromatography can be used for

polyadenylated RNA, effectively separating it from the DNA template.[4][8] Anion exchange

and reverse phase chromatography are also effective.[9]

Immobilized DNases: These offer the advantage of easier removal of the DNase enzyme

after digestion.[6]

Q4: How can I inactivate and remove DNase I after treatment?

A4: Common methods for DNase I inactivation and removal include:

Heat Inactivation: This typically involves heating the sample at 75°C for 5-10 minutes.[5] It is

crucial to add EDTA to a final concentration of 5 mM before heating to prevent RNA

degradation.[5]

Phenol/Chloroform Extraction: This is a highly effective method for removing proteins like

DNase I, but it is more time-consuming and involves hazardous organic solvents.[6][10]

Column Purification: Using RNA cleanup kits with spin columns is a common and efficient

way to remove DNase I and other reaction components.[11][12]

Specialized Reagents: Some commercial kits include reagents specifically designed to

remove DNase without the need for heat or organic extraction.[13]

Q5: How do I verify the complete removal of the DNA template?

A5: The most sensitive method for detecting residual DNA is to perform a polymerase chain

reaction (PCR) or quantitative PCR (qPCR) on the RNA sample without a prior reverse

transcription step (a "no-RT" control).[1][8] If a PCR product is detected, it indicates the

presence of contaminating DNA.[1] Agarose gel electrophoresis can also be used to visualize

the absence of the DNA template band.[14]
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Problem 1: Residual DNA Detected After DNase I
Treatment

Possible Cause Suggested Solution

Insufficient DNase I Activity

- Ensure the DNase I is not expired and has

been stored correctly.[15] - Increase the amount

of DNase I used. The optimal amount may need

to be determined empirically.[10] - Confirm the

presence of required cofactors like Mg²⁺ and

Ca²⁺ in the reaction buffer. Some IVT buffers

may not contain Ca²⁺, which can be added to a

final concentration of 1 mM to enhance DNase I

activity.[15]

Inhibitors in the Reaction

- High concentrations of monovalent salts (>50

mM) common in IVT reactions can inhibit

standard DNase I.[7] Consider using a salt-

tolerant DNase I variant.[7] - Purify the RNA via

precipitation or a cleanup kit before DNase I

treatment to remove potential inhibitors from the

IVT reaction.[16]

Incomplete Reaction

- Increase the incubation time of the DNase I

treatment from 15 minutes to 30-60 minutes.[5]

[17]

High Initial DNA Concentration

- If the initial amount of template DNA was very

high, a single DNase I treatment might not be

sufficient. Consider a second round of

treatment.[15]

Problem 2: RNA Degradation After DNase I Treatment
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Possible Cause Suggested Solution

RNase Contamination

- Use certified RNase-free DNase I.[5] -

Maintain a sterile, RNase-free work environment

by using nuclease-free tubes, tips, and

reagents, and wearing gloves.[7][18] - Include

an RNase inhibitor in the transcription and

DNase I treatment reactions.[16][19]

RNA Hydrolysis During Heat Inactivation

- Always add EDTA to a final concentration of 5

mM before heating to inactivate the DNase I.

EDTA chelates divalent cations that can

promote RNA degradation at high temperatures.

[5]

Multiple Freeze-Thaw Cycles

- Aliquot RNA samples after purification to avoid

repeated freezing and thawing, which can lead

to degradation.[16]

Experimental Protocols
Protocol 1: Standard DNase I Treatment of IVT Reaction

Following the in vitro transcription reaction, add 2 units of RNase-free DNase I directly to the

20 µL transcription reaction mixture for every 1 µg of template DNA used.[5][10]

Mix gently by flicking the tube and then centrifuge briefly to collect the contents.

Incubate the reaction at 37°C for 15-30 minutes.[5][10]

Proceed to inactivate the DNase I using one of the methods described below.

Protocol 2: DNase I Inactivation and Removal
Method A: Heat Inactivation

Add EDTA to the DNase I-treated reaction to a final concentration of 5 mM.[5]

Incubate at 75°C for 10 minutes.[5]
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Note that the added EDTA may interfere with downstream enzymatic reactions that require

Mg²⁺, so additional Mg²⁺ may need to be added later.[5]

Method B: Phenol/Chloroform Extraction

Adjust the volume of the reaction to 100 µL with nuclease-free water.

Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) and vortex thoroughly.

Centrifuge at >12,000 x g for 5 minutes at 4°C.

Carefully transfer the upper aqueous phase to a new nuclease-free tube.

Precipitate the RNA by adding 2.5 volumes of 100% ethanol and 0.1 volumes of 3 M sodium

acetate, pH 5.2.

Incubate at -20°C for at least 30 minutes, then centrifuge at >12,000 x g for 20 minutes at

4°C to pellet the RNA.

Wash the pellet with 70% ethanol and resuspend in nuclease-free water.

Method C: Column Purification

Follow the manufacturer's protocol for the specific RNA cleanup kit being used (e.g., NEB

Monarch RNA Cleanup Kits).[11][12] These kits typically involve binding the RNA to a silica

membrane, washing away contaminants (including DNase I), and eluting the pure RNA.

Protocol 3: Verification of DNA Removal by PCR
Set up two PCR reactions for each RNA sample.

Reaction 1 (No-RT control): Add 1 µL of the purified RNA sample as the template.

Reaction 2 (Positive Control): Add 1 µL of the original DNA template (at a dilute

concentration) as the template.

Use primers that are specific to the DNA template.

Run a standard PCR program.
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Analyze the results on an agarose gel. A band in the positive control lane confirms the PCR

worked. The absence of a band in the no-RT control lane indicates successful removal of the

DNA template.[1]

Quantitative Data Summary
Table 1: Comparison of DNase I Inactivation Methods

Inactivation Method
Efficiency of DNase

Removal

Impact on RNA

Integrity
Considerations

Heat (with EDTA) High
Minimal if EDTA is

added

EDTA may inhibit

downstream enzymes.

[5]

Heat (without EDTA) High
High risk of RNA

degradation
Not recommended.[5]

Phenol/Chloroform Very High

Potential for sample

loss; use of hazardous

materials.[6]

Time-consuming.[13]

Column Purification Very High Excellent
Fast and efficient; kit-

dependent cost.[11]

Specialized Reagents High Excellent
Simple and fast;

specific to the kit.[13]

Table 2: Methods for Quantifying Residual DNA

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5908672/
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/4393898B.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/4393898B.pdf
https://blog.biosearchtech.com/thebiosearchtechblog/bid/31784/an-alternative-to-dnase-i-heat-inactivation-licl-precipitation
https://www.thermofisher.com/jp/ja/home/references/ambion-tech-support/rna-isolation/tech-notes/a-new-method-to-remove-dna.html
https://www.neb.com/en/protocols/2021/12/20/dna-template-removal-from-in-vitro-transcription-ivt-reaction-using-dnase-i-xt-neb-m0570
https://www.thermofisher.com/jp/ja/home/references/ambion-tech-support/rna-isolation/tech-notes/a-new-method-to-remove-dna.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14762651?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Method Sensitivity Throughput Principle

Agarose Gel

Electrophoresis
Low (~20 ng)[20] High

Visual estimation of

DNA band intensity

against a known

standard.[20][21]

UV

Spectrophotometry

(A260)

Moderate High

Measures absorbance

at 260 nm. Cannot

distinguish between

DNA and RNA.[20]

Fluorometry (e.g.,

Qubit, PicoGreen)

High (as little as 20

pg)[20]
Moderate

Uses dyes that

fluoresce upon

binding to dsDNA,

providing specific

quantification.[21]

Quantitative PCR

(qPCR)
Very High High

Amplifies specific

DNA sequences,

allowing for highly

sensitive detection

and quantification.[22]

Visualizations
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Caption: Workflow for DNA template removal after in vitro transcription.
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Caption: Troubleshooting logic for residual DNA after DNase I treatment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b14762651#removal-of-dna-template-after-in-vitro-
transcription]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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